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This document provides detailed application notes and protocols for utilizing Physics-Informed
Neural Networks (PINNS) in data-driven and physics-informed modeling. PINNs represent a
cutting-edge approach that integrates the power of deep learning with the underlying physical
laws governing biological systems, offering a robust framework for modeling, simulation, and
prediction in pharmaceutical research and development. By embedding ordinary or partial
differential equations (ODEs/PDES) into the neural network'’s loss function, PINNs can learn
from sparse and noisy data while ensuring the solutions are physically consistent.

Introduction to Physics-Informed Neural Networks
(PINNSs)

PINNSs are a class of neural networks that are trained to solve two main classes of problems:
forward and inverse problems. In the forward problem, the governing physical laws (e.qg.,
differential equations) are known, and the PINN is used to find the solution to these equations.
In the inverse problem, some parameters of the governing equations are unknown, and the
PINN uses available data to infer these parameters.[1]

The core innovation of PINNSs is the formulation of the loss function, which comprises two main
components: a data-driven loss and a physics-informed loss. The data-driven loss measures
the discrepancy between the neural network's prediction and the available experimental data.
The physics-informed loss, on the other hand, penalizes the network if its output violates the
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known physical laws, which are typically expressed as differential equations.[1] This dual-
objective optimization allows PINNSs to provide accurate and generalizable solutions even with
limited data.

Applications in Drug Development

PINNSs are increasingly being applied across various stages of drug discovery and
development, from target identification to personalized medicine.

Pharmacokinetic and Pharmacodynamic (PK/PD)
Modeling

PINNs offer a powerful alternative to traditional PK/PD modeling approaches. They can
effectively model the complex, nonlinear dynamics of drug absorption, distribution, metabolism,
and excretion (ADME), as well as the drug's effect on the body.

The following tables summarize the performance of PINN-based models in predicting
pharmacokinetic parameters and plasma concentration-time profiles.
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2-fold Error Prediction 3-fold Error Prediction
Approach
Accuracy Accuracy
NCA-ML 11.6% 18.0%
PBPK-ML 18.6% - 27.8% Not Reported
3CMT-ML 8.98% Not Reported
PURE-ML 61.0% 79.7%
3CMT-PINN 65.9% 83.5%

NCA-ML: Non-compartmental
analysis with machine learning,
PBPK-ML.: Physiologically
based pharmacokinetic
modeling with machine
learning, 3SCMT-ML: Three-
compartment model with
machine learning, PURE-ML.:
Pure machine learning model,
3CMT-PINN: Three-
compartment model with
Physics-Informed Neural
Network.[2]
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Paramete Inferred
Model

r Value

R2Score MAE(C1) MAE(C2) MAE (C3)

PINN k10 0.0812

0.99 0.043 0.012 0.009

k21 0.0431

k23 0.0034

k32 0.0211

fPINN k10 0.0815

0.99 0.021 0.019 0.011

k21 0.0452

k23 0.0031

k32 0.0223

PINN:
Physics-
Informed
Neural
Network,
fPINN:
Fractional
Physics-
Informed
Neural
Network,
MAE:
Mean
Absolute
Error for
concentrati
ons in
different
compartme
nts (C1,
C2, C3).[3]
[4]
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Oncology: Modeling Tumor Growth and Treatment
Response

In oncology, PINNs can model tumor growth dynamics and predict the efficacy of therapeutic
interventions. By incorporating mathematical models of tumor growth, such as the logistic or
Gompertz models, into the PINN framework, researchers can gain insights into tumor
progression and response to treatment from sparse experimental data.[5][6]

The table below shows the parameters of the Montroll growth model for tumor cells as
predicted by a PINN.

Parameter Predicted Value
r 0.015

K 1.0

0 0.6

r: growth rate, K: carrying capacity, 0: parameter
of the Montroll model.[6]

Cardiovascular Modeling

PINNs are also being used to model complex cardiovascular phenomena, such as blood flow
dynamics and cardiac electrophysiology. These models can help in understanding disease
mechanisms and in the development of novel cardiovascular drugs.

The following table presents the accuracy of a PINN model for continuous cuffless blood
pressure estimation.

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://www.mdpi.com/2227-7390/12/8/1195
https://www.researchgate.net/publication/380026321_Using_Physics-Informed_Neural_Networks_PINNs_for_Tumor_Cells_Growth_Modeling/fulltext/6627c19b43f8df018d21f77b/Using-Physics-Informed-Neural-Networks-PINNs-for-Tumor-Cells-Growth-Modeling.pdf
https://www.researchgate.net/publication/380026321_Using_Physics-Informed_Neural_Networks_PINNs_for_Tumor_Cells_Growth_Modeling/fulltext/6627c19b43f8df018d21f77b/Using-Physics-Informed-Neural-Networks-PINNs-for-Tumor-Cells-Growth-Modeling.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Mean Error (ME) * .
Pearson's Correlation

Blood Pressure Standard Deviation .
Coefficient (r)
(mmHg)
Systolic 1.3+7.6 0.90
Diastolic 0.6+6.4 0.89
Pulse Pressure 22+6.1 0.89

Results from a study with
N=15 subjects.[7][8]

Protocols

This section provides detailed protocols for implementing PINNs in drug development
applications.

Protocol for PINN-based PK/PD Modeling

This protocol outlines the steps for developing a PINN to model the pharmacokinetics of a
drug.

1. Define the Governing Equations:

o Start with a compartmental model of drug distribution, typically represented by a system of
ordinary differential equations (ODES). For a two-compartment model, the equations might
be:

where C_p and C_t are the drug concentrations in the central and peripheral compartments,
respectively, and k_a, k_e, k_12, k_21 are the rate constants.

2. Neural Network Architecture:

e Construct a feedforward neural network. The input to the network is time (t), and the outputs
are the concentrations in each compartment (e.g., C_p(t) and C_t(t)).

o Atypical architecture consists of an input layer, several hidden layers with a suitable
activation function (e.g., tanh), and an output layer.
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3. Define the Loss Function:
e The total loss function is a weighted sum of the data loss and the physics loss.

o Data Loss (L_data): Mean Squared Error between the predicted concentrations and the
experimental data points.

e Physics Loss (L_physics): Mean Squared Error of the residuals of the governing ODEs. The
derivatives of the neural network's output with respect to its input are calculated using
automatic differentiation.

where f_p and f_t represent the right-hand side of the ODEs.
o Total Loss (L_total):

where w_data and w_physics are weights that can be tuned.
4. Model Training:

e Train the neural network by minimizing the total loss function using an optimization algorithm
like Adam or L-BFGS.

¢ Provide the experimental data and a set of collocation points (time points where the physics
loss is evaluated) to the training process.

5. Parameter Estimation (Inverse Problem):

« |If some of the rate constants in the ODEs are unknown, they can be included as trainable
parameters in the model. The optimizer will then find the values of these parameters that
minimize the total loss function.

6. Model Validation:
o Evaluate the trained model on a separate test dataset to assess its predictive accuracy.

e Analyze the estimated parameters for their physical plausibility.

Protocol for Personalized Dosing using PINNs
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This protocol describes how to use a trained PINN model to personalize drug dosage.
1. Patient-Specific Data Acquisition:

o Collect sparse blood samples from the patient at different time points after drug
administration.

2. Model Personalization (Fine-tuning):
o Use the pre-trained PK/PD PINN model.

e Fine-tune the model using the patient-specific data. In this step, some of the model
parameters (e.g., clearance rate, volume of distribution) can be made patient-specific and re-
estimated to best fit the individual's data.

3. Dosage Optimization:

o With the personalized model, simulate different dosing regimens (dose amount and
frequency).

« ldentify the optimal dosing strategy that maintains the drug concentration within the
therapeutic window (above the minimum effective concentration and below the maximum
toxic concentration) for that specific patient.

4. Clinical Implementation and Monitoring:
o Administer the optimized dosage to the patient.

« Continue to monitor the patient's response and drug concentration levels, and re-personalize
the model if necessary.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and
workflows.

General PINN Workflow
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Caption: A high-level workflow of a Physics-Informed Neural Network (PINN).

PINN Architecture for PK Modeling
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Caption: Neural network architecture for a two-compartment PK model.

PI3K-Akt Signaling Pathway
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Caption: Simplified PI3K-Akt signaling pathway relevant to cell survival and proliferation.
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Caption: Canonical NF-kB signaling pathway, a key regulator of inflammation and immunity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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